molecular formula C20H22ClN7 B12246984 6-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-chloropyridine-3-carbonitrile

6-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-chloropyridine-3-carbonitrile

Cat. No.: B12246984
M. Wt: 395.9 g/mol
InChI Key: MKLJWWNNODTYKT-UHFFFAOYSA-N
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Description

6-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-chloropyridine-3-carbonitrile is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazinyl moiety, a piperazinyl group, and a chloropyridine carbonitrile group. The combination of these functional groups imparts the compound with distinct chemical and biological properties.

Preparation Methods

The synthesis of 6-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-chloropyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-b]pyridazinyl core, followed by the introduction of the piperazinyl group and the chloropyridine carbonitrile moiety. Common reagents used in these reactions include tert-butylamine, piperazine, and chloropyridine derivatives. The reaction conditions usually involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The imidazo[1,2-b]pyridazinyl moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloropyridine group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-chloropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-b]pyridazinyl moiety is known to bind to the active sites of enzymes, inhibiting their activity. This binding can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The piperazinyl group enhances the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar compounds to 6-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-chloropyridine-3-carbonitrile include:

    Imidazo[1,2-b]pyridazines: These compounds share the imidazo[1,2-b]pyridazinyl core and exhibit similar biological activities.

    Piperazinyl derivatives: Compounds with piperazinyl groups are known for their pharmacological properties, including their use as antipsychotics and antidepressants.

    Chloropyridine carbonitriles: These compounds are used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of these functional groups, which imparts it with distinct chemical and biological properties .

Properties

Molecular Formula

C20H22ClN7

Molecular Weight

395.9 g/mol

IUPAC Name

6-[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile

InChI

InChI=1S/C20H22ClN7/c1-20(2,3)16-13-28-17(24-16)4-5-18(25-28)26-6-8-27(9-7-26)19-15(21)10-14(11-22)12-23-19/h4-5,10,12-13H,6-9H2,1-3H3

InChI Key

MKLJWWNNODTYKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl

Origin of Product

United States

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